molecular formula C10H9FO4 B13536584 3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid

3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13536584
M. Wt: 212.17 g/mol
InChI Key: ZMEBZWAFIWPZDF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9FO4. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a keto group on the propanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-(4-fluoro-3-methoxyphenyl)-2-propenoic acid.

    Oxidation: The propenoic acid is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance its binding affinity and specificity. The keto group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a keto group.

    4-Fluoro-3-methoxyphenylacetic acid: Similar but has an acetic acid group instead of a propanoic acid chain.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with a keto group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

ZMEBZWAFIWPZDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)C(=O)O)F

Origin of Product

United States

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